![molecular formula C18H12N2O B2834138 3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 303148-06-3](/img/structure/B2834138.png)

3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

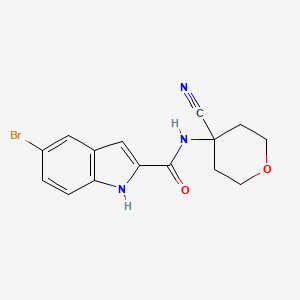

Pyridazinones are a class of organic compounds that have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their easy functionalization at various ring positions, making them an attractive synthetic building block for designing and synthesizing new drugs .

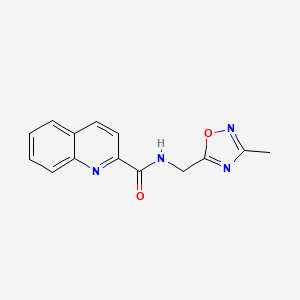

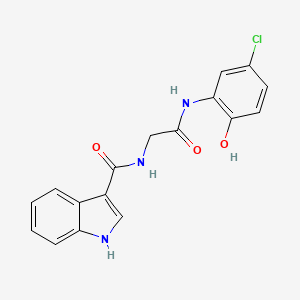

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves reactions with hydrazines . For example, the reaction of donor-acceptor cyclopropanes with phenylhydrazine in the presence of catalytic amounts of scandium trifluoromethanesulfonate leads to the formation of indeno[1,2-c]pyridazine derivatives .Molecular Structure Analysis

The molecular structure of pyridazinones can be modified to achieve different pharmacological effects. For instance, the compound with the best acetylcholinesterase inhibitory activity in one study was found to have a p-methylphenyl group .Chemical Reactions Analysis

Pyridazinones can undergo a variety of chemical reactions due to their versatile structure. For instance, they can react with hydrazines to form different heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

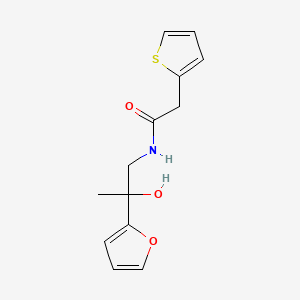

Synthesis and Derivative Formation

A novel class of pyridazin-3-one derivatives, including 3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one, has been synthesized through a general route involving the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid. These derivatives were further utilized in the synthesis of fused azines, showcasing the chemical's versatility in generating structurally diverse compounds with potential applications in various fields of chemistry and materials science (Ibrahim & Behbehani, 2014).

Biological Evaluation

This compound derivatives have been synthesized and evaluated for their biological activities. For example, N-substituted 3H-indeno[1,2-c]pyridazinones have demonstrated potent positive inotropic activity, indicating potential therapeutic applications in cardiovascular diseases. The tricyclic pyridazinones exhibited biological activities comparable to related phenylpyridazinones, suggesting their utility in drug development and pharmacological research (Sircar et al., 1986).

Enzyme Inhibition Studies

Studies on 5H-indeno[1,2-c]pyridazin-5-one derivatives as inhibitors of monoamine oxidase B (MAO-B) have shown that substitution at the central heterocycle significantly influences their inhibitory potency. These findings highlight the compound's potential application in the development of selective MAO-B inhibitors, which could be beneficial in treating neurological disorders such as Parkinson's disease and depression (Reniers et al., 2011).

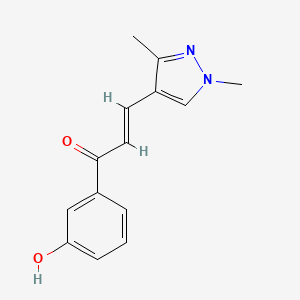

Photophysical Studies

The photophysical properties of pyridazin-3(2H)-one derivatives have been explored through steady-state absorption and fluorescence studies. These studies help estimate ground and excited state dipole moments, contributing to our understanding of the electronic structure and photochemical behavior of these compounds. Such research has implications for the development of materials with specific optical properties for applications in sensors, organic electronics, and photovoltaics (Desai et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds such as pyridazin-3(2h)-ones have been reported to exhibit a wide range of pharmacological activities, suggesting they interact with multiple targets .

Mode of Action

Related compounds have been shown to exhibit their effects through various mechanisms, such as blocking γ-aminobutyric acid receptors .

Biochemical Pathways

Related compounds have been shown to affect a variety of pathways, including those involved in antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, and antiulcer activities .

Pharmacokinetics

Related compounds have been shown to exhibit various pharmacokinetic properties .

Result of Action

Related compounds have been shown to exhibit a wide range of effects, including analgesic, anti-inflammatory, and antinociceptive activities .

Eigenschaften

IUPAC Name |

3-(3-methylphenyl)indeno[1,2-c]pyridazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O/c1-11-5-4-6-12(9-11)16-10-15-17(20-19-16)13-7-2-3-8-14(13)18(15)21/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLRJOGUBPRKFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C3C4=CC=CC=C4C(=O)C3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,2'-bifuran]-5-ylmethyl)-2-phenylbutanamide](/img/structure/B2834060.png)

![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2834063.png)

![4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2834065.png)

![3-(4-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2834072.png)

![1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2834073.png)

![Ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2834075.png)

![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2834076.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl](/img/structure/B2834077.png)